molecular formula C12H15BrO3 B8350587 [2-(3-Bromo-propoxy)-phenyl]-acetic acid methyl ester

[2-(3-Bromo-propoxy)-phenyl]-acetic acid methyl ester

Cat. No. B8350587
M. Wt: 287.15 g/mol
InChI Key: XIWGMHPTINBWDG-UHFFFAOYSA-N
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Patent
US05451601

Procedure details

254.5 g of potassium carbonate and 654 cm3 of 1,3-dibromopropane are added to a solution of 153 g of methyl (2-hydroxyphenyl)acetate in 1400 cm3 of acetonitrile. The suspension obtained is refluxed for 20 hours, cooled to 20° C. and then filtered The filtrate is concentrated to dryness at 50° C. under reduced pressure. The residue is chromatographed on a silica gel column (particle size 0.04-0.06 mm, diameter 8.8 cm, height 43 cm), eluting under a nitrogen pressure of 0.5 bar with a cyclohexane and ethyl acetate mixture (95/5 by volume) and collecting fractions of 300 cm3. Fractions 18 to 53 are pooled and concentrated to dryness under reduced pressure (2.7 kPa). 130.6 g of methyl 2-(3-bromopropoxy)phenylacetate are obtained in the form of an orange-coloured oil.
Quantity
254.5 g
Type
reactant
Reaction Step One
Quantity
654 mL
Type
reactant
Reaction Step One
Quantity
153 g
Type
reactant
Reaction Step One
Quantity
1400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[Br:7][CH2:8][CH2:9][CH2:10]Br.[OH:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[CH2:19][C:20]([O:22][CH3:23])=[O:21]>C(#N)C>[Br:7][CH2:8][CH2:9][CH2:10][O:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[CH2:19][C:20]([O:22][CH3:23])=[O:21] |f:0.1.2|

Inputs

Step One
Name
Quantity
254.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
654 mL
Type
reactant
Smiles
BrCCCBr
Name
Quantity
153 g
Type
reactant
Smiles
OC1=C(C=CC=C1)CC(=O)OC
Name
Quantity
1400 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The suspension obtained
TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 20 hours
Duration
20 h
FILTRATION
Type
FILTRATION
Details
filtered The filtrate
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated to dryness at 50° C. under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed on a silica gel column (particle size 0.04-0.06 mm, diameter 8.8 cm, height 43 cm)
WASH
Type
WASH
Details
eluting under a nitrogen pressure of 0.5 bar with a cyclohexane and ethyl acetate mixture (95/5 by volume)
CUSTOM
Type
CUSTOM
Details
collecting fractions of 300 cm3
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure (2.7 kPa)

Outcomes

Product
Name
Type
product
Smiles
BrCCCOC1=C(C=CC=C1)CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 130.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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